ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a structurally complex heterocyclic derivative featuring a fused thieno[3,4-d]pyridazine core substituted with a phenyl group at position 3, a 4-methyl-1,2,3-thiadiazole-5-amido moiety at position 5, and an ethyl carboxylate ester at position 1. Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous methodologies in thienopyridazine chemistry .
Properties
IUPAC Name |
ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c1-3-28-19(27)14-12-9-29-17(20-16(25)15-10(2)21-23-30-15)13(12)18(26)24(22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUFXSLGRVSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(N=NS3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Construction of the Thieno[3,4-d]pyridazine Core: This involves the condensation of thiadiazole intermediates with suitable diketones or ketoesters under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesisers, and continuous flow techniques to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and alkylating agents are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic features are compared below with related derivatives documented in the literature. Key distinctions lie in core heterocyclic systems , substituent groups , and ester functionalities (Table 1).
Key Observations:
Core Heterocyclic System: The target compound’s thieno[3,4-d]pyridazine core differs from the thieno[2,3-d]pyridazine in compounds 73a/b and the thiadiazolo[3,2-a]pyrimidine in compound 5 .
Substituent Diversity :
- The 4-methyl-1,2,3-thiadiazole-5-amido group in the target compound introduces a nitrogen- and sulfur-rich moiety absent in 73a/b (methyl or phenyl substituents). This may enhance hydrogen-bonding capacity or metabolic stability compared to simpler alkyl/aryl groups.
Ester Functionality :
- The ethyl carboxylate in the target compound contrasts with the methyl esters in 73a/b. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could affect bioavailability or prodrug activation kinetics.
In contrast, 73a/b are synthesized via cyclocondensation, highlighting divergent approaches to heterocyclic assembly .
Research Findings and Implications
- Structural Uniqueness: The combination of thieno[3,4-d]pyridazine and 1,2,3-thiadiazole motifs in the target compound is unprecedented in the cited literature, suggesting novel chemical space for exploration.
- Synthetic Challenges : The regioselective introduction of the thiadiazole-5-amido group at position 5 may require optimized coupling conditions, as seen in analogous amidation reactions .
- Potential Applications: While biological data are lacking, the structural resemblance to 73a/b (which are pharmacologically active thienopyridazines) and compound 5 (a thiadiazolo-pyrimidine) implies possible utility as kinase inhibitors or antimicrobial agents.
Biological Activity
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with pyridazine carboxylates. The structural elucidation is often confirmed using spectral analysis techniques such as NMR and IR spectroscopy. The compound features a thiadiazole ring that is critical for its biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 5-(4-methyl...) | MCF7 | 0.39 ± 0.06 |
| Ethyl 5-(4-methyl...) | HCT116 | 0.46 ± 0.04 |
| Similar Thiadiazole Derivative | A549 | 26 |
These findings suggest that the presence of the thiadiazole moiety contributes to enhanced anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit significant antibacterial and antifungal activities. For example:
| Activity Type | Microorganism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | E. coli | 8 |
| Antifungal | C. albicans | 16 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiadiazole Ring : Essential for anticancer and antimicrobial activity.
- Amido Group : Enhances solubility and may contribute to receptor binding.
- Phenyl Substituent : Influences lipophilicity and biological interactions.
Research has shown that modifications in these areas can lead to variations in potency and selectivity against different biological targets .
Case Studies
Recent advancements in drug design have highlighted the significance of compounds like ethyl 5-(4-methyl...) in targeted therapies:
- Study on Anticancer Efficacy : A study by Wei et al. demonstrated that similar compounds exhibit potent growth inhibition against A549 cell lines with an IC50 value of 26 µM .
- Antimicrobial Evaluation : Research conducted on a series of thiadiazole derivatives showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa, indicating broad-spectrum antimicrobial potential .
Q & A
Q. What are the established synthetic routes for ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Construct the thieno[3,4-d]pyridazine core via cyclization of ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate precursors (CAS 123542-47-2, ).
- Step 2 : Introduce the 4-methyl-1,2,3-thiadiazole-5-amido group via amidation or coupling reactions, as seen in analogous pyrazole-thiadiazole systems .
- Step 3 : Optimize purification using column chromatography or recrystallization (ethanol/dioxane mixtures are common ).
- Key intermediates and reaction conditions are detailed in studies on fused heterocycles .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity (e.g., phenyl and thiadiazole protons ).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related pyrimidinone derivatives .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm for ester and amide bonds ).
Advanced Research Questions
Q. What strategies improve synthetic yield and purity of this compound?
- Methodological Answer :
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) or palladium catalysts for efficient amidation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps .
- Purification : Employ preparative HPLC (95% purity threshold ) or gradient recrystallization to isolate high-purity product .
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT or molecular modeling ).
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Elemental Analysis : Confirm empirical formula (CHNOS, MW 315.35 ).
Q. What in silico methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using AutoDock or Schrödinger .
- QSAR Modeling : Correlate substituent effects (e.g., methyl-thiadiazole) with activity using descriptors like logP and polar surface area .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Variant Synthesis : Modify substituents (e.g., replace phenyl with fluorophenyl or alter the thiadiazole methyl group ).
- Bioassays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cytotoxicity models (IC determination ).
- Statistical Analysis : Apply multivariate regression to identify critical structural features .
Data Contradiction & Optimization
Q. How to address discrepancies between computational and experimental solubility data?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to refine predictions .
- Experimental Validation : Measure solubility in DMSO, ethanol, and buffer systems (pH 7.4) .
Q. What analytical techniques ensure batch-to-batch consistency in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
